7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Overview
Description
7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its significant impact in medicinal chemistry and material science due to its unique structural properties. This compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable scaffold for drug discovery and other scientific applications .
Mechanism of Action
Target of Action
Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been identified as strategic compounds for optical applications .
Mode of Action
It is known that the photophysical properties of similar pyrazolo[1,5-a]pyrimidine compounds can be tuned by electron-donating groups (edgs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .
Biochemical Pathways
Similar pyrazolo[1,5-a]pyrimidine compounds have been used in a variety of applications, including studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Result of Action
Similar pyrazolo[1,5-a]pyrimidine compounds have been identified as strategic compounds for optical applications due to their tunable photophysical properties .
Action Environment
It is known that similar pyrazolo[1,5-a]pyrimidine compounds have tunable photophysical properties, suggesting that their action may be influenced by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclocondensation of 5-amino-1H-pyrazole-4-carboxylic acid esters with trifluoromethyl-substituted diketones . The reaction conditions often include the use of catalysts such as FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the addition and cyclization processes . The reaction proceeds through an addition-elimination mechanism, followed by intramolecular cyclization to form the desired pyrazolo[1,5-a]pyrimidine structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
7-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the substituents attached to the pyrazole and pyrimidine rings.
5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Another derivative with a trifluoromethyl group, but with different substituents on the aromatic ring.
Uniqueness
The uniqueness of 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and activity, making it a valuable compound for various applications .
Biological Activity
7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- IUPAC Name : this compound
- Molecular Formula : C9H6F3N3O2
- Molecular Weight : 245.16 g/mol
- CAS Number : 331647-99-5
Structural Characteristics
The structure of the compound features a pyrazolo[1,5-a]pyrimidine core with a trifluoromethyl group and a carboxylic acid functionality. The presence of these groups is crucial for its biological activity.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For example, compounds with similar structures have shown effectiveness against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 15 | MCF-7 | 2.74 |
Compound 15 | HepG2 | 4.92 |
Compound 15 | A549 | 1.96 |
These findings suggest that the methyl and trifluoromethyl substitutions enhance the anticancer activity of the pyrazolo[1,5-a]pyrimidine scaffold .
Anti-inflammatory Properties
The compound has been identified as a potential inhibitor of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. Inhibition studies have shown that related pyrazolo[1,5-a]pyrimidines can effectively reduce inflammation markers in vitro .
Antimicrobial Activity
The antimicrobial efficacy of pyrazolo[1,5-a]pyrimidines has also been documented. For instance:
Pathogen | Activity |
---|---|
Staphylococcus aureus | Strong inhibition |
Escherichia coli | Moderate inhibition |
Candida albicans | Effective |
These compounds have demonstrated bacteriostatic effects against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .
Study on Anticancer Effects
In a study published in MDPI, a series of pyrazolo[1,5-a]pyrimidine derivatives were tested against several cancer cell lines. The results indicated that modifications to the core structure significantly influenced their IC50 values. The study highlighted the potential for these compounds in the design of new anticancer therapies .
Study on Anti-inflammatory Activity
Another research effort focused on evaluating the anti-inflammatory properties of various pyrazolo[1,5-a]pyrimidine derivatives. The compounds were assessed for their ability to inhibit COX enzymes in vitro, revealing promising results that support their use as anti-inflammatory agents .
Properties
IUPAC Name |
7-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O2/c1-4-2-5(8(16)17)13-7-3-6(9(10,11)12)14-15(4)7/h2-3H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPJVSORZWEXED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1782824-90-1 | |
Record name | 7-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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